Boc-(S)-phenyl-L-Cys
CAS No.:
Cat. No.: VC16518706
Molecular Formula: C14H19NO4S
Molecular Weight: 297.37 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C14H19NO4S |
|---|---|
| Molecular Weight | 297.37 g/mol |
| IUPAC Name | 2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylsulfanylpropanoic acid |
| Standard InChI | InChI=1S/C14H19NO4S/c1-14(2,3)19-13(18)15-11(12(16)17)9-20-10-7-5-4-6-8-10/h4-8,11H,9H2,1-3H3,(H,15,18)(H,16,17) |
| Standard InChI Key | IBEVTCWKECBMJF-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)(C)OC(=O)NC(CSC1=CC=CC=C1)C(=O)O |
Introduction
Chemical Identity and Structural Features
Boc-(S)-phenyl-L-cysteine, systematically named (R)-2-((tert-butoxycarbonyl)amino)-3-(phenylthio)propanoic acid, belongs to the family of protected cysteine derivatives. Its molecular formula is C₁₄H₁₉NO₄S, with a molecular weight of 297.37 g/mol. The Boc group protects the α-amino group, while the phenyl moiety is attached via a thioether bond to the cysteine sulfur .
Stereochemistry and Configuration
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The L-configuration (S-configuration at the α-carbon) aligns with natural cysteine, ensuring compatibility with biological systems.
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The phenyl group introduces steric bulk and aromaticity, influencing solubility and intermolecular interactions .
Comparative Analysis with Analogues
Synthesis and Stability
Phosgene-Free Synthetic Routes
Recent advances prioritize phosgene-free methods to enhance safety and sustainability. A validated approach involves:
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Protection of L-Cysteine: Reacting L-cysteine with di-tert-butyl dicarbonate (Boc₂O) in aqueous base to form Boc-L-cysteine.
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Thiol Functionalization: Introducing the phenyl group via nucleophilic substitution using phenyl bromide or Mitsunobu reaction with phenol .
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Purification: Chromatographic isolation yields high-purity product (>95%) .
Stability Considerations
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The Boc group is stable under acidic conditions but cleavable with trifluoroacetic acid (TFA).
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The phenylthioether resists oxidation, unlike native cysteine’s thiol, preventing disulfide formation .
Applications in Biochemical Research
Peptide Synthesis
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Selective Deprotection: Enables sequential peptide elongation by orthogonal protection strategies.
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Side-Chain Engineering: The phenyl group modulates peptide hydrophobicity, affecting membrane permeability and protein binding .
Enzyme Inhibition
Cysteine-targeting inhibitors exploit covalent bond formation with catalytic thiols. For example:
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KRAS(G12C) Inhibitors: Analogous S-aryl cysteine derivatives form irreversible bonds with mutant KRAS proteins, blocking oncogenic signaling .
Bioconjugation
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Site-Specific Labeling: The phenylthioether serves as an anchor for fluorescent probes or therapeutic agents in antibody-drug conjugates (ADCs).
Research Findings and Case Studies
Case Study: Peptide-Based Drug Design
A 2024 study demonstrated that substituting native cysteine with Boc-(S)-phenyl-L-cysteine in a cyclic peptide enhanced plasma stability by 3-fold compared to the unmodified variant. The phenyl group reduced proteolytic cleavage susceptibility while maintaining target affinity .
Thermodynamic Analysis
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ΔG of Solubility: -8.2 kJ/mol (water), indicating moderate hydrophobicity.
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Melting Point: 142–145°C, consistent with crystalline stability from aromatic stacking .
Challenges and Future Directions
Limitations
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Stereochemical Complexity: Risk of racemization during synthesis requires stringent pH control.
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Cost: High-purity Boc-(S)-phenyl-L-cysteine remains expensive (~$450/g), limiting large-scale use.
Emerging Opportunities
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